3-(3-methylphenyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-(3-methylphenyl)-2-methylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-6-5-7-12(10-11)18-15(19)13-8-3-4-9-14(13)17-16(18)20-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQELFMOZMHVIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328028 | |
| Record name | 4(3H)-Quinazolinone, 3-(3-methylphenyl)-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361179-11-5 | |
| Record name | 4(3H)-Quinazolinone, 3-(3-methylphenyl)-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(3-methylphenyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 3-methylbenzaldehyde with 2-aminobenzothiazole in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to yield the desired quinazolinone derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-(3-methylphenyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to anti-cancer or anti-inflammatory effects.
Comparison with Similar Compounds
COX-2 Inhibition
- Target Compound : Hypothetically, the methylsulfanyl group may confer moderate COX-2 inhibition due to its electron-donating nature, though direct activity data are unavailable.
- 4-[(E)-2-{3-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl}Ethenyl]Benzene-1-Sulfonamide : This analog, featuring a para-sulfonamide group, demonstrated 47.1% COX-2 inhibition at 20 μM, attributed to the sulfonamide’s polar interactions with the enzyme’s active site .
Antimicrobial and Cytokinin Activity
- 3-(Prop-2-en-1-yl)-2-Sulfanylidene-1,2,3,4-Tetrahydroquinazolin-4-One : The allyl substituent in this compound contributes to cytokinin-like activity, promoting cell division in plants .
Structural and Physical Properties
Table 1: Comparative Overview of Quinazolinone Derivatives
Key Observations:
- Synthetic Yields : Derivatives synthesized via phenacyl bromides (e.g., ) show yields of 56–81%, whereas allyl isothiocyanate-based routes () prioritize robustness over yield .
Crystallographic and Computational Studies
- Structural Elucidation: SHELX software () is widely used for crystallographic refinement of quinazolinones. For example, employed SHELXL to resolve the planar tetrahydroquinazoline core of 3-(prop-2-en-1-yl)-2-sulfanylidene derivatives .
- Computational Modeling : highlights the use of spectroscopic techniques (FT-IR, NMR) and computational studies to validate synthesized structures .
Biological Activity
3-(3-methylphenyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. The molecular formula of this compound is with a molecular weight of approximately 232.30 g/mol. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a quinazolinone core substituted with a methylsulfanyl group and a 3-methylphenyl moiety. The unique structural components contribute to its biological properties.
Biological Activities
Research indicates that compounds within the quinazolinone class exhibit various biological activities, including:
- Anticancer Activity : Quinazolinones have been studied for their potential as anticancer agents. For instance, derivatives have shown cytotoxic effects against different cancer cell lines, indicating their role in inhibiting tumor growth .
- Antimicrobial Properties : Some studies suggest that quinazolinone derivatives possess antimicrobial activity, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The methylsulfanyl and 3-methylphenyl groups enhance its binding affinity to various enzymes and receptors, potentially inhibiting their activity by occupying active sites or allosteric sites.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar quinazolinones is provided below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-fluorophenyl)-2-(methylsulfanyl)-3H-quinazolin-4-one | Structure | Contains a fluorine substituent which may alter biological activity. |
| 2-(methylsulfanyl)-3-(2-nitrophenyl)-quinazolin-4(3H)-one | Structure | Nitrophenyl group may enhance reactivity but differs in activity profile. |
| 6-methyl-2-(methylsulfanyl)-quinazolin-4(3H)-one | Structure | Methyl group at position 6 changes electronic properties compared to position 3. |
Case Studies
- Antitumor Activity Study : A study evaluated the anticancer potential of various quinazolinone derivatives, including this compound. Results indicated significant cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer drug candidate .
- Inhibition of Enzymatic Activity : Another investigation focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways. The findings demonstrated that the compound could effectively reduce enzyme activity, highlighting its therapeutic potential in metabolic disorders .
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Methylphenyl thiourea | Ethanol | 70 | 5 | 78 | 92 | |
| Anthranilic acid derivative | Methanol | 65 | 6 | 85 | 95 |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and electronic environments. For example, the methylsulfanyl group shows a singlet at δ 2.45 ppm (¹H) and δ 14.2 ppm (¹³C) .
- Infrared (IR) Spectroscopy : Detects C=O (1680–1700 cm⁻¹) and C–S (650–700 cm⁻¹) stretches .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water, 70:30) validate purity (>95%) .
Advanced: How can researchers resolve discrepancies between X-ray crystallographic data and spectroscopic findings for this compound?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) in solution vs. solid-state rigidity. Strategies include:
Q. Table 2: Structural Comparison
| Parameter | X-Ray Data | NMR-Derived Model | Discrepancy |
|---|---|---|---|
| C–S Bond Length (Å) | 1.76 | 1.79 | 1.7% |
| Dihedral Angle (°) | 12.3 | 15.8 | 22% |
Advanced: What strategies enhance the antibacterial efficacy of quinazolinone derivatives?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., halogens) at the 3-methylphenyl ring to improve membrane penetration .
- Hybridization : Attach oxadiazole or triazole moieties to the methylsulfanyl group for synergistic effects .
Q. Table 3: Bioactivity Data
| Derivative | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus | Reference |
|---|---|---|---|
| Parent Compound | 32 | 16 | |
| 6-Fluoro-substituted analog | 8 | 4 |
Basic: What kinetic parameters are critical for studying methylsulfanyl group reactivity?
Methodological Answer:
- Reaction Monitoring : Use HPLC or UV-Vis spectroscopy to track thiol-disulfide exchange kinetics.
- Activation Energy : Calculate via Arrhenius plots (typical Eₐ: 45–60 kJ/mol for methylsulfanyl derivatives) .
Advanced: How to address contradictory bioactivity data across microbial models?
Methodological Answer:
- Standardized Assays : Use CLSI/MIC guidelines to control inoculum size and growth media .
- Membrane Permeability Studies : Compare outer membrane structure of Gram-negative vs. Gram-positive bacteria to explain differential activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
